molecular formula C8H13N3O2S B2448789 3-Amino-4-(dimethylamino)benzenesulfonamide CAS No. 851175-91-2

3-Amino-4-(dimethylamino)benzenesulfonamide

Cat. No.: B2448789
CAS No.: 851175-91-2
M. Wt: 215.27
InChI Key: PHVMXZQQFSAFPX-UHFFFAOYSA-N
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Description

3-Amino-4-(dimethylamino)benzenesulfonamide is an organic compound with the molecular formula C8H13N3O2S It is a derivative of benzenesulfonamide, characterized by the presence of amino and dimethylamino groups on the benzene ring

Properties

IUPAC Name

3-amino-4-(dimethylamino)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-11(2)8-4-3-6(5-7(8)9)14(10,12)13/h3-5H,9H2,1-2H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVMXZQQFSAFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(dimethylamino)benzenesulfonamide typically involves the introduction of amino and dimethylamino groups onto a benzenesulfonamide scaffold. One common method involves the reaction of 4-nitrobenzenesulfonamide with dimethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or other suitable reducing agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(dimethylamino)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-Amino-4-(dimethylamino)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Amino-4-(dimethylamino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N,N-dimethylbenzenesulfonamide
  • 3-Amino-4-methylbenzenesulfonamide
  • 4-Dimethylamino-N-phenylbenzenesulfonamide

Uniqueness

3-Amino-4-(dimethylamino)benzenesulfonamide is unique due to the presence of both amino and dimethylamino groups on the benzene ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential for various applications compared to similar compounds .

Biological Activity

3-Amino-4-(dimethylamino)benzenesulfonamide, a sulfonamide derivative, has garnered attention due to its significant biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₈H₁₃N₃O₂S
  • Molecular Weight : 215.27 g/mol

This compound features an amino group and a dimethylamino group attached to a benzene ring, alongside a sulfonamide functional group, which is known for its diverse pharmacological properties.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown efficacy against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7 cells. The compound's mechanism involves the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors.

Table 1: Anticancer Activity Data

CompoundCancer Cell LineIC50 (μM)Selectivity Ratio
This compoundMDA-MB-2311.52 - 6.315.5 - 17.5
4eMDA-MB-231--
4gMCF-7--

Studies indicate that compounds related to this sulfonamide derivative can induce apoptosis in cancer cells, as evidenced by increased annexin V-FITC positive cells during assays.

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition at concentrations as low as 50 μg/mL.

Table 2: Antimicrobial Activity Data

Bacterial StrainInhibition (%) at 50 μg/mL
Staphylococcus aureus80.69%
Klebsiella pneumoniae69.74%

These results suggest that the compound may be effective in treating infections caused by resistant bacterial strains.

The primary mechanism of action for this compound appears to be its ability to inhibit carbonic anhydrases (CAs), particularly CA IX. This inhibition disrupts the acid-base balance in tumor microenvironments, leading to reduced tumor growth and increased susceptibility to apoptosis.

Case Studies and Research Findings

Recent studies have explored the pharmacokinetic properties and therapeutic potential of this compound:

  • Study on Breast Cancer Cells : A study indicated that derivatives of benzenesulfonamide could significantly inhibit cell proliferation in breast cancer cell lines while showing low toxicity to normal cells .
  • Antimicrobial Efficacy : Another investigation highlighted that certain derivatives exhibited strong antibacterial effects against Staphylococcus aureus, with a notable percentage of biofilm inhibition .
  • Cardiovascular Effects : Research has suggested that some benzenesulfonamide derivatives can affect cardiovascular parameters, indicating potential off-target effects or additional therapeutic uses .

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